Cas no 1247583-68-1 (1-bromo-2-(3-methoxypropoxy)cyclohexane)

1-bromo-2-(3-methoxypropoxy)cyclohexane 化学的及び物理的性質
名前と識別子
-
- 1-bromo-2-(3-methoxypropoxy)cyclohexane
- EN300-1134475
- 1247583-68-1
- AKOS011389895
-
- インチ: 1S/C10H19BrO2/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h9-10H,2-8H2,1H3
- InChIKey: IYFLBARREURMMS-UHFFFAOYSA-N
- ほほえんだ: BrC1CCCCC1OCCCOC
計算された属性
- せいみつぶんしりょう: 250.05684g/mol
- どういたいしつりょう: 250.05684g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 18.5Ų
1-bromo-2-(3-methoxypropoxy)cyclohexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134475-1.0g |
1-bromo-2-(3-methoxypropoxy)cyclohexane |
1247583-68-1 | 1g |
$884.0 | 2023-05-26 | ||
Enamine | EN300-1134475-0.05g |
1-bromo-2-(3-methoxypropoxy)cyclohexane |
1247583-68-1 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
Enamine | EN300-1134475-2.5g |
1-bromo-2-(3-methoxypropoxy)cyclohexane |
1247583-68-1 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
Enamine | EN300-1134475-10.0g |
1-bromo-2-(3-methoxypropoxy)cyclohexane |
1247583-68-1 | 10g |
$3807.0 | 2023-05-26 | ||
Enamine | EN300-1134475-10g |
1-bromo-2-(3-methoxypropoxy)cyclohexane |
1247583-68-1 | 95% | 10g |
$3007.0 | 2023-10-26 | |
Enamine | EN300-1134475-1g |
1-bromo-2-(3-methoxypropoxy)cyclohexane |
1247583-68-1 | 95% | 1g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1134475-5g |
1-bromo-2-(3-methoxypropoxy)cyclohexane |
1247583-68-1 | 95% | 5g |
$2028.0 | 2023-10-26 | |
Enamine | EN300-1134475-0.5g |
1-bromo-2-(3-methoxypropoxy)cyclohexane |
1247583-68-1 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
Enamine | EN300-1134475-0.25g |
1-bromo-2-(3-methoxypropoxy)cyclohexane |
1247583-68-1 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
Enamine | EN300-1134475-5.0g |
1-bromo-2-(3-methoxypropoxy)cyclohexane |
1247583-68-1 | 5g |
$2566.0 | 2023-05-26 |
1-bromo-2-(3-methoxypropoxy)cyclohexane 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
1-bromo-2-(3-methoxypropoxy)cyclohexaneに関する追加情報
Chemical Profile of 1-bromo-2-(3-methoxypropoxy)cyclohexane (CAS No. 1247583-68-1)
1-bromo-2-(3-methoxypropoxy)cyclohexane, identified by its Chemical Abstracts Service (CAS) number 1247583-68-1, is a significant intermediate in modern chemical synthesis, particularly within the pharmaceutical and specialty chemical industries. This compound, featuring a cyclohexane core substituted with a bromine atom at the 1-position and an N,N-dimethylcarbamoyl group at the 2-position, has garnered attention due to its versatile reactivity and utility in constructing complex molecular architectures.
The structural motif of 1-bromo-2-(3-methoxypropoxy)cyclohexane positions it as a valuable building block for the synthesis of biologically active molecules. The presence of both a bromine atom and an ether linkage provides distinct handles for further functionalization, enabling chemists to tailor its properties for specific applications. In recent years, this compound has been increasingly utilized in the development of novel therapeutic agents, where its structural features contribute to improved pharmacokinetic profiles and enhanced binding affinity.
One of the most compelling aspects of 1-bromo-2-(3-methoxypropoxy)cyclohexane is its role in the synthesis of cyclohexyl-based scaffolds that mimic natural products and bioactive peptides. Researchers have leveraged its reactivity to develop new analogs of known drugs, with modifications designed to optimize solubility, metabolic stability, and target specificity. For instance, studies have demonstrated its utility in constructing kinase inhibitors, where the cyclohexane ring serves as a rigid core to maintain optimal conformational constraints required for enzyme binding.
The bromine substituent at the 1-position of 1-bromo-2-(3-methoxypropoxy)cyclohexane is particularly noteworthy, as it facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations are pivotal in constructing biaryl and heteroaryl systems, which are prevalent in many pharmaceuticals. Additionally, the 3-methoxypropoxy group introduces polarity and hydrophilicity, making it an excellent candidate for designing molecules that require balanced lipophilic and hydrophilic properties.
Recent advancements in medicinal chemistry have highlighted the importance of cyclohexyl derivatives in drug discovery. For example, modifications of 1-bromo-2-(3-methoxypropoxy)cyclohexane have been explored in the development of antiviral agents, where the cyclohexane ring contributes to favorable pharmacokinetic properties. The ability to introduce diverse functional groups while maintaining structural integrity has made this compound a cornerstone in synthetic strategies for next-generation therapeutics.
In industrial applications, 1-bromo-2-(3-methoxypropoxy)cyclohexane is often employed as a precursor in large-scale syntheses. Its robustness under various reaction conditions makes it suitable for high-throughput manufacturing processes. Furthermore, its compatibility with green chemistry principles—such as solvent efficiency and minimal waste generation—aligns with the growing emphasis on sustainable chemical practices within the industry.
The chemical literature also underscores the role of 1-bromo-2-(3-methoxypropoxy)cyclohexane in material science applications. Researchers have investigated its potential as a monomer or intermediate in polymer synthesis, where its structural features contribute to unique material properties. These studies highlight the compound's versatility beyond pharmaceuticals, demonstrating its broad utility across multiple scientific disciplines.
Looking ahead, the continued exploration of 1-bromo-2-(3-methoxypropoxy)cyclohexane is expected to yield further insights into its reactivity and potential applications. As synthetic methodologies evolve, new ways to harness its structural features will likely emerge, opening doors to innovative molecular designs. The compound's well-documented synthetic utility ensures that it will remain a staple in both academic research and industrial settings for years to come.
In summary, 1-bromo-2-(3-methoxypropoxy)cyclohexane (CAS No. 1247583-68-1) represents a cornerstone compound in modern chemical synthesis. Its unique structural features enable diverse applications in pharmaceutical development, material science, and industrial chemistry. As research progresses, this versatile intermediate will undoubtedly continue to play a pivotal role in advancing scientific discovery and technological innovation.
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